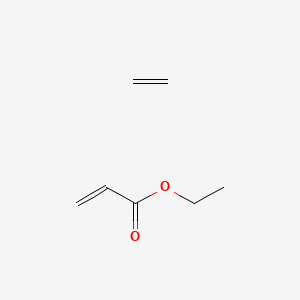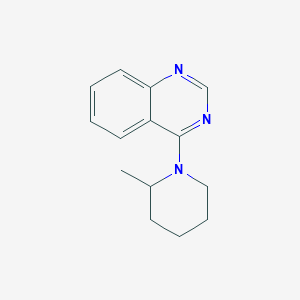
4-(2-Methylpiperidin-1-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methylpiperidin-1-yl)quinazoline is a member of the class of quinazolines that is quinazoline which is substituted by a 2-methylpiperidin-1-yl group at position 4. It is a member of quinazolines and a member of piperidines.
Wissenschaftliche Forschungsanwendungen
1. Antagonist Properties in Histamine Receptors
Research has shown that quinazoline derivatives, including 4-(2-Methylpiperidin-1-yl)quinazoline, exhibit antagonist properties at histamine receptors. For example, a study demonstrated the effectiveness of quinazoline sulfonamides as inverse agonists at the human histamine H4 receptor (H4R), suggesting potential for anti-inflammatory applications in vivo (Smits et al., 2010).
2. Anti-inflammatory and Antitubercular Activity
Quinazoline derivatives have been synthesized and characterized for their anti-inflammatory properties. Some studies indicate that specific quinazoline compounds are effective in reducing inflammation in animal models (Srivastav et al., 2009). Additionally, certain quinazoline-4-one analogs have shown significant antitubercular activity against Mycobacterium tuberculosis (Myangar et al., 2012).
3. Potential in Alzheimer's Disease Treatment
Quinazoline compounds have been explored for their potential in treating Alzheimer's disease. A study identified quinazoline derivatives as dual inhibitors of cholinesterases and as agents capable of preventing beta-amyloid aggregation, indicating a multi-targeting approach for Alzheimer's treatment (Mohamed et al., 2017).
4. Anticancer Properties
Several studies have highlighted the anticancer properties of quinazoline derivatives. For instance, research on 4-amino quinazoline sulfonamide derivatives indicated potential anticancer activity against breast cancer cell lines (Kumar et al., 2018). Another study demonstrated the cytotoxic effects of a quinazoline derivative on human cancer cell line HeLa, suggesting its potential as an anticancer drug (Ovádeková et al., 2005).
5. Antimicrobial Activity
Quinazoline derivatives have also been identified for their broad-spectrum antimicrobial activity against various microorganisms. A study synthesized a series of quinazoline compounds that demonstrated effective inhibition of bacterial growth, highlighting their potential as antimicrobial agents (Buha et al., 2012).
Eigenschaften
Produktname |
4-(2-Methylpiperidin-1-yl)quinazoline |
|---|---|
Molekularformel |
C14H17N3 |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
4-(2-methylpiperidin-1-yl)quinazoline |
InChI |
InChI=1S/C14H17N3/c1-11-6-4-5-9-17(11)14-12-7-2-3-8-13(12)15-10-16-14/h2-3,7-8,10-11H,4-6,9H2,1H3 |
InChI-Schlüssel |
BOEIMGXBJBIBFB-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C2=NC=NC3=CC=CC=C32 |
Kanonische SMILES |
CC1CCCCN1C2=NC=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1228087.png)
![1-[5-[5-[1-hydroxy-13-(2-methyl-5-oxo-2H-furan-4-yl)tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl acetate](/img/structure/B1228088.png)
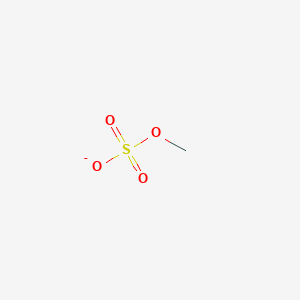
![(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1228093.png)
![2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1228094.png)
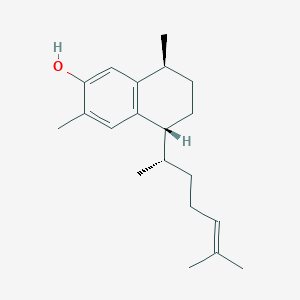
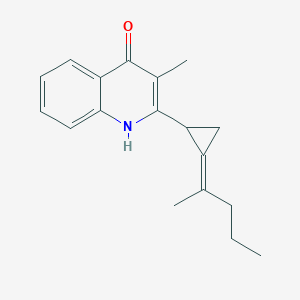



![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[(S)-carboxy(3,4-dihydroxyphenyl)methoxy]imino]acetyl]amino]-8-oxo-, (6R,7R)-](/img/structure/B1228104.png)

